5-(Aminomethyl)-N-phenylpyrimidin-2-amine
Description
Crystallographic Analysis and Hydrogen Bonding Networks
The crystal structure of 5-(aminomethyl)-N-phenylpyrimidin-2-amine reveals critical insights into its molecular packing and intermolecular interactions. X-ray diffraction studies of structurally analogous pyrimidine derivatives, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, demonstrate that the pyrimidine core often adopts a near-planar conformation, with dihedral angles between aromatic substituents and the pyrimidine ring typically ranging between 12°–86°. Hydrogen bonding plays a central role in stabilizing the crystal lattice. Intramolecular N–H···N interactions are frequently observed, as seen in related compounds, where the amino group at position 2 forms hydrogen bonds with adjacent nitrogen atoms, creating six-membered rings. Additionally, intermolecular C–H···O and C–H···π interactions contribute to supramolecular organization, as evidenced by weak hydrogen bonds involving methyl groups and aromatic π-systems in similar structures.
These interactions collectively dictate the compound’s crystalline arrangement and stability.
Spectroscopic Profiling (FTIR, NMR, ESI-MS)
Spectroscopic data for this compound and its derivatives provide critical evidence of its structural features. FTIR spectra typically exhibit strong absorption bands for N–H stretching (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹), consistent with the pyrimidine core. The aminomethyl group contributes a broad N–H stretch near 3350 cm⁻¹, while alkyl C–H stretches appear between 2800–3000 cm⁻¹.
NMR analysis reveals diagnostic signals:
- ¹H NMR : A singlet for the methylamino group (δ 2.40–2.80 ppm) and aromatic protons (δ 7.10–8.50 ppm). The NH proton may appear as a broad singlet between δ 8.50–9.50 ppm.
- ¹³C NMR : Peaks for the pyrimidine carbons (δ 150–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl groups (δ 20–30 ppm).
ESI-MS confirms the molecular ion [M+H]⁺ peak at m/z 214.27 (C₁₂H₁₄N₄), with fragmentation patterns indicating cleavage of the aminomethyl group.
Quantum Mechanical Calculations of Electronic Structure
Computational studies on related pyrimidine derivatives provide insights into the electronic structure of this compound. Density Functional Theory (DFT) calculations reveal that electron density is concentrated on the pyrimidine nitrogen atoms and the phenyl ring, influenced by resonance effects from the aromatic system. The aminomethyl group introduces electron-donating effects, slightly increasing the HOMO energy level compared to unsubstituted pyrimidines. Molecular orbitals (MOs) show π-electron delocalization across the pyrimidine ring, with partial conjugation involving the aminomethyl group.
Key computational parameters :
| Parameter | Value | Reference |
|---|---|---|
| HOMO energy (eV) | −8.5 to −9.0 | |
| LUMO energy (eV) | −1.0 to −1.5 | |
| Dipole moment (D) | 2.5–3.5 |
These calculations suggest moderate reactivity toward electrophilic substitution at the pyrimidine C5 position.
Comparative Analysis with Related Pyrimidine Derivatives
The structural and functional properties of this compound differ significantly from other pyrimidine derivatives. For example:
- Substituent Effects :
- Biological Activity :
- JAK2 Inhibitors : Derivatives with aminomethyl groups at C5 show improved selectivity for JAK2 over other kinases, attributed to optimized hydrogen bonding with protein residues.
- Anticancer Agents : Pyrimidines with hydroxymethyl groups demonstrate moderate cytotoxicity, whereas aminomethyl derivatives may exhibit enhanced metabolic stability.
This comparative analysis highlights the unique role of the aminomethyl group in modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-(aminomethyl)-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKIKUXMJLMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656436 | |
| Record name | 5-(Aminomethyl)-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093860-47-9 | |
| Record name | 5-(Aminomethyl)-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Aminomethyl)-N-phenylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H13N5
- Molecular Weight : 215.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells .
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Enterococcus faecalis, suggesting its potential as an antibacterial agent .
- Anticancer Properties : Preliminary research has demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with gastric adenocarcinoma .
Biological Activity Overview
The following table summarizes the key biological activities and effects observed for this compound:
Case Studies
-
Antibacterial Activity :
A study highlighted the synthesis of a related pyrimidine compound that showed significant antibacterial activity against E. faecalis. The researchers noted that the presence of specific functional groups enhanced the compound's efficacy against resistant strains, providing a basis for further exploration of similar structures, including this compound . -
Anticancer Effects :
In vitro studies demonstrated that this compound induced apoptosis in gastric cancer cell lines through the activation of specific signaling pathways. The research indicated that the compound's mechanism involved mitochondrial dysfunction and subsequent activation of caspases, leading to programmed cell death . -
Synergistic Effects with Other Agents :
Research has also explored the potential synergistic effects of combining this compound with traditional chemotherapeutic agents. Results showed enhanced cytotoxic effects when used in conjunction with established drugs, suggesting a promising avenue for combination therapies in cancer treatment.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 JAK2 Inhibitors
Recent studies have identified derivatives of 5-(aminomethyl)-N-phenylpyrimidin-2-amine as potent selective inhibitors of the JAK2 enzyme, particularly targeting the V617F mutation associated with myeloproliferative neoplasms (MPNs). The compound exhibits an IC50 value of 5 nM against JAK2, demonstrating significant efficacy in inhibiting the phosphorylation of JAK2 and its downstream signaling pathways .
The discovery of these derivatives was facilitated through systematic exploration, leading to the identification of compound A8, which showed remarkable selectivity over JAK1 and JAK3, with selectivity ratios of 38.6-, 54.6-, and 41.2-fold respectively . This selectivity is crucial as it minimizes side effects associated with non-selective JAK inhibitors.
1.2 Cancer Therapeutics
The compound has also been investigated for its potential in treating non-small cell lung cancer (NSCLC) through its action on mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that certain derivatives can selectively inhibit mutant EGFR forms while sparing wild-type EGFR, thereby reducing toxicological effects such as skin rashes and gastrointestinal issues commonly associated with EGFR inhibitors .
Case Studies and Research Findings
3.1 Selective Inhibition in Clinical Contexts
In a study focusing on the development of selective JAK2 inhibitors, various derivatives were synthesized and evaluated for their biological activity. The findings highlighted the importance of structural modifications in enhancing selectivity and potency against specific targets related to MPNs .
3.2 Pharmacological Profiles
The pharmacological profiles of these compounds suggest that they possess advantageous properties such as higher aqueous solubility and favorable metabolic profiles compared to existing JAK inhibitors. This positions them as promising candidates for further clinical development .
Data Table: Summary of Key Findings
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity (JAK1/JAK3) | Application Area |
|---|---|---|---|---|
| A8 | JAK2 | 5 | 38.6 / 54.6 | Myeloproliferative Neoplasms |
| N/A | EGFR | N/A | Low inhibition of WT EGFR | Non-small cell lung cancer |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Features
Key Observations :
- The aminomethyl group in the target compound distinguishes it from halogenated (e.g., chloro in ) or nitro-substituted derivatives .
- Aryl vs. Aliphatic Substituents: Compounds like 5-chloro-N-cyclopentylpyrimidin-2-amine exhibit aliphatic amines, whereas the phenylamino group in the target compound enhances aromatic stacking interactions .
Physicochemical Properties
*Estimated based on structural analogs. †Reported in . ‡Reported in .
Key Observations :
- The aminomethyl group increases polarity compared to halogenated or boronic ester derivatives, suggesting better solubility in polar solvents.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds are common in phenylamino-pyrimidines (e.g., 2.982 Å in ), stabilizing conformation.
Key Observations :
- Pyrimidines with electron-withdrawing groups (e.g., nitro , chloro ) often exhibit enhanced antimicrobial activity.
- The aminomethyl group may enable conjugation with bioactive moieties (e.g., peptides, fluorophores) for targeted drug delivery.
Crystallographic and Conformational Analysis
Key Observations :
- Dihedral angles between the pyrimidine core and substituents influence molecular rigidity . For example, angles >70° in suggest distorted conformations affecting packing efficiency.
- Intermolecular Interactions : Weak C–H⋯F and π-π stacking (3.708 Å in ) stabilize crystal structures in halogenated derivatives.
Preparation Methods
Protection and Alkylation
- The 2-methylamino group is protected as tert-butoxycarbonate.
- Alkylation with cyanomethanide yields tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate with yields around 72%.
- Conversion to enaminones is achieved by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA).
Formation of Enaminones and Pyrimidine Ring
- Enaminones with various substituents (e.g., CN, F, Cl, Me, Et, Pr) are synthesized, with electron-withdrawing groups facilitating milder reaction conditions.
- Pyrimidine ring formation is accomplished by condensation of substituted phenylguanidines with the enaminones, often under microwave irradiation to improve yields and reduce reaction times.
Introduction of Aminomethyl Group
- The aminomethyl group at the 5-position can be introduced via alkylation or reductive amination strategies, depending on the intermediate functionalities.
- Careful control of reaction conditions is necessary to avoid side reactions and to achieve high selectivity.
Reaction Conditions and Optimization
Microwave-assisted synthesis has been shown to enhance the efficiency of pyrimidine condensation reactions, leading to improved yields and shorter reaction times compared to conventional heating methods. The choice of substituents on the phenylguanidine and enaminone intermediates significantly affects the reactivity and final yield.
Representative Data Table of Kinase Inhibition and Cytotoxicity (Related Analogues)
| Compound | R' Group | R Group | CDK9 Ki (nM) | CDK1B Ki (nM) | CDK2A Ki (nM) | CDK7H Ki (nM) | Cytotoxicity GI50 (μM) HCT-116 |
|---|---|---|---|---|---|---|---|
| 12a | CN | m-NO2 | 6 | 6 | 1 | 260 | 0.04 |
| 12e | F | m-SO2NH2 | 4 | 4 | 3 | 91 | <0.01 |
| 12u | CN | m-1,4-diazepan-1-yl | 7 | 94 | 568 | 46 | 0.42 |
Note: These data illustrate the influence of substituents on biological activity and are derived from studies on structurally related pyrimidine derivatives, highlighting the importance of substitution patterns in synthesis and function.
Research Findings and Insights
- Electron-withdrawing groups like cyano (CN) facilitate smoother synthesis of enaminones and subsequent pyrimidine formation.
- Bulky alkyl groups such as isopropyl hinder the reaction due to steric and electronic effects, sometimes leading to failure in synthesis.
- Microwave irradiation is a valuable technique to enhance reaction rates and yields in pyrimidine ring construction.
- Protection of amino groups is crucial to prevent side reactions and improve overall synthetic efficiency.
Summary of Preparation Method
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection | tert-butoxycarbonate for amino groups | Protected intermediate |
| 2 | Alkylation | Alkyl halides or cyanomethanide | Introduction of side chains |
| 3 | Enaminone formation | Reflux in DMF-DMA or bromination + cyanide | Enaminone intermediates |
| 4 | Pyrimidine ring formation | Condensation with phenylguanidines, microwave | Pyrimidine core with substitutions |
| 5 | Aminomethyl group introduction | Alkylation or reductive amination | Target compound |
Q & A
Q. What are the optimal synthetic routes for 5-(Aminomethyl)-N-phenylpyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example:
- Step 1: React 5-bromo-2-aminopyrimidine with benzaldehyde via reductive amination to introduce the phenyl group.
- Step 2: Introduce the aminomethyl group using a Mannich reaction with formaldehyde and ammonium chloride.
Optimization Strategies:
Q. Table 1: Yield Optimization Under Varied Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | 80 | THF | 62 |
| Pd(PPh₃)₄ | 100 | DMF | 48 |
| None (Mannich) | 60 | Ethanol | 75 |
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR:
- Mass Spectrometry (MS): Molecular ion peak at m/z 215 [M+H]⁺ confirms molecular weight .
- IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure affect physicochemical properties?
Methodological Answer: Single-crystal X-ray diffraction (SHELX refinement) reveals:
- Hydrogen Bonding: Intramolecular N-H···N bonds stabilize the pyrimidine core (bond length: 2.94–3.00 Å) .
- π-π Stacking: Aromatic rings align with centroid distances of 3.7 Å, enhancing solubility in polar solvents .
- Impact on Solubility: Strong H-bonding with water reduces logP (predicted: 1.8), critical for bioavailability studies.
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell Volume | 987.3 ų |
| R-factor | 0.060 |
| Intramolecular H-bond | N4-H4···N5 (2.98 Å) |
Q. How can researchers resolve contradictions in reported biological activities of similar pyrimidine derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups enhance antibacterial activity) .
- Dose-Response Curves: Validate EC₅₀ values across multiple cell lines (e.g., IC₅₀ ranges: 10–50 μM in HeLa cells).
- Control Experiments: Test against known inhibitors (e.g., trimethoprim for dihydrofolate reductase) to confirm specificity .
Q. What advanced computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict electrophilic sites .
- Molecular Docking: Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. Key interactions:
- Pyrimidine N1 forms H-bonds with Lys721.
- Phenyl group engages in hydrophobic pockets.
- MD Simulations: Assess stability in aqueous solution (RMSD < 2.0 Å over 100 ns) .
Q. How can researchers address challenges in reproducibility of synthesis protocols?
Methodological Answer:
- Detailed Reaction Logs: Document moisture-sensitive steps (e.g., anhydrous DMF for Pd-catalyzed reactions) .
- Batch Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity consistency (RSD < 2%) .
- Scale-Up Considerations: Optimize heat transfer in flow reactors to maintain yield at >50 g scale .
Q. What analytical techniques quantify degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic Hydrolysis (0.1M HCl): Major degradation product: 5-formyl-N-phenylpyrimidin-2-amine (LC-MS: m/z 229).
- Oxidative Stress (H₂O₂): Detect sulfoxide derivatives via TLC (Rf: 0.3 in ethyl acetate/hexane).
- Stability-Indicating Methods: UPLC-PDA at 254 nm resolves degradation peaks with >95% accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
